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molecular formula C8H8Br2 B059744 1,5-Dibromo-2,4-dimethylbenzene CAS No. 615-87-2

1,5-Dibromo-2,4-dimethylbenzene

Cat. No. B059744
M. Wt: 263.96 g/mol
InChI Key: SOYPUUFPUFRXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592615B2

Procedure details

In a glovebox, 1,5-dibromo-2,4-dimethylbenzene (10.000 g, 37.9 mmol) is dissolved in dry THF (140 mL) in a one-neck round bottomed flask with a thermometer well. The flask is capped with a septum, and removed from the glovebox. Nitrogen purge is provided via a needle through the septum, and the solution is cooled to −70° C. using a dry ice/acetone bath. Butyllithium (BuLi) (1.6M in hexanes, 26 mL, 42 mmol) is added slowly, maintaining the temperature below −65° C. After stirring for 80 minutes at −70° C., trimethylborate (B(OMe)3) (4.2 mL, 37.9 mmol) is added slowly, maintaining the temperature below −62° C., and then the reaction is allowed to slowly warm to room temperature overnight. Solvents are removed on a rotovap, leaving a very pale yellow oily solid, which is dissolved in tetrahydrofuran (THF) (100 mL) and treated with hydrogen peroxide (H2O2) (30% aq, 13 mL) and sodium hydroxide (NaOH) (1M, 25 mL) for two hours. The reaction is then quenched with ammonium chloride (NH4Cl) (aq) and extracted into ether (2×100 mL). The organic fractions are combined, dried over sodium sulfate, filtered and dried in vacuo. Yield=6.60 g (86.7%) of pale yellow waxy solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](Br)[C:5]([CH3:9])=[CH:4][C:3]=1[CH3:10].C([Li])CCC.C[O:17]B(OC)OC.OO.[OH-].[Na+]>O1CCCC1>[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]([CH3:9])=[C:6]([OH:17])[CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)Br)C)C
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
4.2 mL
Type
reactant
Smiles
COB(OC)OC
Step Four
Name
Quantity
13 mL
Type
reactant
Smiles
OO
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After stirring for 80 minutes at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is capped with a septum
CUSTOM
Type
CUSTOM
Details
removed from the glovebox
CUSTOM
Type
CUSTOM
Details
Nitrogen purge
CUSTOM
Type
CUSTOM
Details
is provided via a needle through the septum
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −65° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −62° C.
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvents are removed on a rotovap
CUSTOM
Type
CUSTOM
Details
leaving a very pale yellow oily solid, which
CUSTOM
Type
CUSTOM
Details
The reaction is then quenched with ammonium chloride (NH4Cl) (aq)
EXTRACTION
Type
EXTRACTION
Details
extracted into ether (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
Smiles
BrC=1C(=CC(=C(C1)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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